

Synthesis of 3-Phenoxyprop-2-enoic Acid: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: 3-Phenoxyprop-2-enoic acid

Cat. No.: B15421449

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Abstract

This document provides a comprehensive guide to the synthesis of **3-phenoxyprop-2-enoic acid**, a valuable intermediate in drug discovery and development. While the Perkin reaction is a well-established method for the synthesis of cinnamic acid derivatives, this application note details a more accessible and frequently utilized method for the target molecule: the Knoevenagel condensation. This protocol outlines the reaction of phenoxyacetic acid with formaldehyde, a method that offers a reliable route to **3-phenoxyprop-2-enoic acid**. This document includes a detailed experimental protocol, safety precautions, and a summary of relevant physicochemical and spectroscopic data.

Introduction

3-Phenoxyprop-2-enoic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The structural motif of a phenoxy group coupled with an acrylic acid moiety provides a scaffold for the development of novel therapeutic agents. The Perkin reaction, a classical method for forming α,β -unsaturated aromatic acids, involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[1][2][3] While theoretically applicable, specific literature detailing the synthesis of **3-phenoxyprop-2-enoic acid** via the Perkin reaction is scarce.



A more practical and well-documented approach for the synthesis of this class of compounds is the Knoevenagel condensation. This reaction involves the condensation of a carbonyl compound (in this case, formaldehyde) with a compound possessing an active methylene group (phenoxyacetic acid), catalyzed by a weak base.[4][5] The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both a solvent and a catalyst, is particularly effective for the synthesis of α,β -unsaturated carboxylic acids from malonic acid derivatives.[3]

This application note provides a detailed protocol for the synthesis of **3-phenoxyprop-2-enoic acid** based on the principles of the Knoevenagel condensation.

Reaction Scheme and Mechanism

Reaction:

Phenoxyacetic Acid + Formaldehyde --(Pyridine/Piperidine)--> **3-Phenoxyprop-2-enoic Acid** + H₂O

Mechanism of Knoevenagel Condensation:

The reaction proceeds through a series of steps:

- Enolate Formation: The basic catalyst (e.g., piperidine) deprotonates the α -carbon of phenoxyacetic acid, forming a reactive enolate.
- Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of formaldehyde, forming an aldol-type addition product.
- Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the stable α,β -unsaturated product, **3-phenoxyprop-2-enoic acid**.

Experimental Protocol

Materials:

- Phenoxyacetic acid
- Formaldehyde (37% aqueous solution)



- Pyridine
- Piperidine
- Diethyl ether
- Anhydrous sodium sulfate
- Hydrochloric acid (concentrated and dilute)
- Sodium hydroxide

Equipment:

- Round-bottom flask with a reflux condenser and a Dean-Stark trap
- · Magnetic stirrer with heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- · Büchner funnel and filter paper
- Rotary evaporator
- Melting point apparatus
- NMR spectrometer
- IR spectrometer
- Mass spectrometer

Procedure:

 Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine phenoxyacetic acid (1 equivalent), pyridine (as solvent), and a catalytic amount of piperidine.



- Addition of Formaldehyde: Slowly add formaldehyde solution (1.1 equivalents) to the reaction mixture with continuous stirring.
- Reaction: Heat the mixture to reflux. The water formed during the reaction can be removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic.
- Extraction: Extract the product into diethyl ether. Wash the organic layer with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **3-phenoxyprop-2-enoic acid**.
- Characterization: Characterize the purified product by determining its melting point and acquiring its NMR, IR, and mass spectra.

Safety Precautions:

- All manipulations should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Pyridine is a flammable and toxic liquid. Handle with care.
- Formaldehyde is a known carcinogen and should be handled with extreme caution.
- Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.

Data Presentation



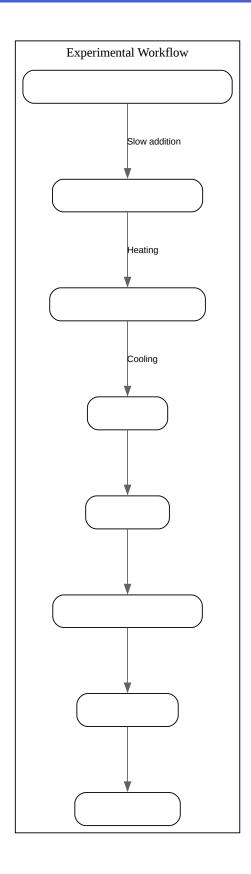
Table 1: Physicochemical and Spectroscopic Data for **3-Phenoxyprop-2-enoic Acid** and a Related Compound.

Property	3-Phenoxyprop-2-enoic Acid (Target)	3-Phenoxypropionic Acid (Related Compound)[6][7]
Molecular Formula	С9НвОз	С9Н10О3
Molecular Weight	164.16 g/mol	166.17 g/mol
Melting Point	Data not readily available in searched literature.	96-98 °C
¹H NMR (CDCl₃, δ ppm)	Expected signals: aromatic protons, vinylic protons, carboxylic acid proton.	11.54 (s, 1H, COOH), 7.26 (m, 2H, Ar-H), 6.93 (m, 1H, Ar-H), 6.92 (m, 2H, Ar-H), 4.23 (t, 2H, O-CH ₂), 2.83 (t, 2H, CH ₂ -COOH)
¹³ C NMR (CDCl ₃ , δ ppm)	Expected signals: aromatic carbons, vinylic carbons, carbonyl carbon.	Data not readily available in searched literature.
IR (KBr, cm ⁻¹)	Expected peaks: C=O (carboxylic acid), C=C (alkene), C-O (ether), O-H (carboxylic acid).	Characteristic peaks for carboxylic acid and ether functional groups.
Mass Spectrum (m/z)	Expected molecular ion peak [M] ⁺ at 164.	Molecular ion peak [M] ⁺ at 166.

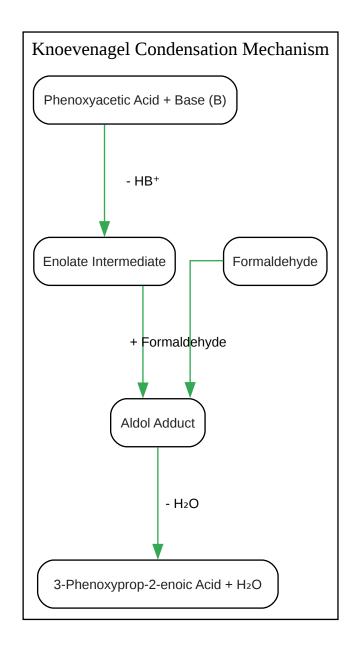
Note: Specific experimental data for **3-phenoxyprop-2-enoic acid** (yield, melting point, and detailed spectroscopic data) were not explicitly found in the performed searches. The data presented for the target molecule are expected values based on its structure. The data for the related compound, **3-phenoxypropionic acid**, is provided for reference.

Diagrams









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